molecular formula C16H13CuO2 B14277914 copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene CAS No. 135040-84-5

copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene

Cat. No.: B14277914
CAS No.: 135040-84-5
M. Wt: 300.82 g/mol
InChI Key: HSHZQTLSAALFGQ-UHFFFAOYSA-N
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Description

Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene is an organometallic compound that features a copper ion coordinated to a benzene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene typically involves the use of copper(I) salts and the corresponding benzene derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and environmentally benign solvents is also a focus in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring would yield nitro derivatives, while halogenation would produce halogenated benzene compounds .

Scientific Research Applications

Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organometallic compounds and as a catalyst in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying metal-ligand interactions in biological systems.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene involves its interaction with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidative state of other molecules. . These interactions can affect cellular processes and pathways, making the compound useful in both chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene is unique due to the presence of the phenylmethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

CAS No.

135040-84-5

Molecular Formula

C16H13CuO2

Molecular Weight

300.82 g/mol

IUPAC Name

copper(1+);4-ethynyl-2-methoxy-1-phenylmethoxybenzene

InChI

InChI=1S/C16H13O2.Cu/c1-3-13-9-10-15(16(11-13)17-2)18-12-14-7-5-4-6-8-14;/h4-11H,12H2,2H3;/q-1;+1

InChI Key

HSHZQTLSAALFGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C#[C-])OCC2=CC=CC=C2.[Cu+]

Origin of Product

United States

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